Product packaging for Methyl 2,4-dichloro-6-methylnicotinate(Cat. No.:CAS No. 138642-40-7)

Methyl 2,4-dichloro-6-methylnicotinate

Cat. No.: B183834
CAS No.: 138642-40-7
M. Wt: 220.05 g/mol
InChI Key: LXQZBPLSOSNWJR-UHFFFAOYSA-N
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Description

Contextual Significance of Nicotinic Acid Derivatives in Pharmaceutical and Agrochemical Sciences

Nicotinic acid and its derivatives are a cornerstone in the development of new functional molecules for medicine and agriculture. The pyridine (B92270) ring system is a common motif in many biologically active compounds. In the pharmaceutical industry, derivatives of nicotinic acid have been investigated and developed for a wide range of applications, including as antibacterial agents and for treating CNS disorders. Current time information in Singapore.researchgate.net Their versatility allows for structural modifications that can lead to compounds with specific therapeutic effects, such as analgesic and anti-inflammatory properties. acs.org

In agrochemical sciences, the nicotinic acid scaffold is equally important. Numerous successful commercial products, including herbicides, fungicides, and insecticides, are based on this chemical structure. cas.org For instance, the neonicotinoid class of insecticides, which act on insect nicotinic acetylcholine (B1216132) receptors, demonstrates the potent biological activity that can be achieved by modifying the pyridine core. capes.gov.br Researchers continuously explore new nicotinic acid derivatives to discover next-generation crop protection agents that are effective and environmentally sound. cas.orgacs.org

Research Rationale for Methyl 2,4-dichloro-6-methylnicotinate as a Key Intermediate

The primary research interest in this compound stems from its role as a key intermediate in the synthesis of high-value, complex molecules, particularly in the pharmaceutical sector. The two chlorine atoms on the pyridine ring are located at positions that are susceptible to nucleophilic aromatic substitution, allowing for the sequential and selective introduction of different functional groups.

A prominent example of its use is in the synthesis of a corticotropin-releasing factor (CRF) antagonist, which was identified as a potential drug candidate for treating certain medical conditions. researchgate.net In a multi-step synthesis, the commercially available this compound serves as the starting material. researchgate.net The synthetic route leverages the differential reactivity of the chloro-substituents to first conduct a selective nucleophilic aromatic substitution at one position, followed by further transformations and a second substitution at the other chlorinated position. researchgate.net This strategic use of a dichlorinated intermediate allows for the efficient construction of a complex, tetrasubstituted pyridine core that would be difficult to assemble through other methods. researchgate.net The availability and specific reactivity of this compound make it an enabling building block for accessing novel pharmaceutical compounds.

Overview of Current Research Landscape Pertaining to Dichloronicotinates

The research landscape for dichloronicotinates, the class of compounds to which this compound belongs, is centered on their synthetic utility. A significant focus of research is the exploration of selective and efficient methods for nucleophilic aromatic substitution at the chlorinated positions. Scientists investigate various reaction conditions, catalysts (such as copper-mediated couplings), and nucleophiles to control which chlorine atom is replaced, thereby directing the synthesis toward a specific desired product. cas.org

The development of synthetic routes using dichloronicotinate intermediates is a key area of process chemistry research, especially within the pharmaceutical industry. researchgate.net Studies often evaluate different synthetic approaches to identify the most efficient, scalable, and high-yielding pathway to a target molecule. This includes overcoming challenges such as achieving high selectivity when multiple reactive sites are present and preventing the formation of undesired byproducts from double substitutions. researchgate.net The continued investigation into the reactivity of dichloronicotinates contributes to the broader toolkit of synthetic organic chemistry, enabling the creation of novel and structurally complex molecules for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B183834 Methyl 2,4-dichloro-6-methylnicotinate CAS No. 138642-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dichloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)6(7(10)11-4)8(12)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQZBPLSOSNWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569513
Record name Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138642-40-7
Record name Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for Methyl 2,4 Dichloro 6 Methylnicotinate

Established Synthetic Pathways to Methyl 2,4-dichloro-6-methylnicotinate

The traditional synthesis of this compound often relies on a two-step process: the formation of the substituted nicotinic acid followed by its esterification. These well-established methods provide a reliable foundation for producing the target molecule.

Synthesis from Precursor Pyridine (B92270) Derivatives

The journey to this compound frequently begins with the synthesis of its carboxylic acid precursor, 2,4-dichloro-6-methylnicotinic acid. nih.gov A common starting material for this is a 2-methyl-5-alkylpyridine, which undergoes selective oxidation. google.com For instance, 2-methyl-5-ethylpyridine can be oxidized using strong oxidizing agents like nitric acid to yield 6-methylnicotinic acid. google.comgoogle.com This process is typically conducted at elevated temperatures and pressures to ensure the selective oxidation of the alkyl group at the 5-position. google.com

Subsequent chlorination of the pyridine ring is a crucial step. The resulting 6-methylnicotinic acid can then be subjected to chlorination to introduce the two chlorine atoms at the 2 and 4 positions, yielding 2,4-dichloro-6-methylnicotinic acid. nih.gov

Esterification Methods for Nicotinic Acids

Once 2,4-dichloro-6-methylnicotinic acid is obtained, the final step is the esterification to form the methyl ester. nih.gov A widely used and effective method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux. chemicalbook.com The reaction proceeds to equilibrium, and to drive it towards the product, an excess of methanol is often used. chemicalbook.com

Another approach for esterification, particularly under milder conditions, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is advantageous when dealing with sensitive substrates as it can be performed at room temperature. orgsyn.org

Advanced Synthetic Strategies and Process Development

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for constructing substituted pyridines like this compound. These strategies often offer greater control over regioselectivity and can proceed under milder conditions.

Nucleophilic Aromatic Substitution Approaches on Polychlorinated Pyridines

Nucleophilic aromatic substitution (SNAr) on polychlorinated pyridines presents a powerful tool for introducing various functional groups. The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups like halogens, facilitates attack by nucleophiles. youtube.com The positions most susceptible to nucleophilic attack are typically the ortho and para positions relative to the ring nitrogen. youtube.com

In the context of synthesizing derivatives of this compound, a polychlorinated pyridine precursor could be strategically functionalized. For example, a precursor like 2,4,6-trichloropyridine (B96486) could undergo a regioselective nucleophilic substitution to introduce a methyl group and a carboxylate or its precursor at the desired positions. The inherent reactivity patterns of the substituted pyridine ring guide the regiochemical outcome of these reactions. youtube.comresearchgate.net

Copper-Mediated Coupling Reactions in Dichloronicotinate Synthesis

Copper-mediated cross-coupling reactions have emerged as a versatile method for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be particularly useful in the synthesis of complex aromatic systems. While direct application to this compound is not extensively documented in the provided results, the principles of copper-catalyzed cross-coupling are highly relevant.

For instance, a copper catalyst could be employed to couple a suitable organometallic reagent (containing the methyl or carboxylate group) with a dichlorinated pyridine scaffold. youtube.comyoutube.comnih.govnih.gov The choice of ligands on the copper center can significantly influence the reaction's efficiency and selectivity. These methods offer the potential for milder reaction conditions compared to some traditional approaches.

Regioselective Synthesis and Control in Pyridine Derivatization

Achieving specific substitution patterns on the pyridine ring is a central challenge in the synthesis of compounds like this compound. Modern synthetic methods offer a high degree of regiocontrol.

One strategy involves the use of pyridine N-oxides. Activating the pyridine ring as an N-oxide alters its electronic properties, allowing for regioselective functionalization. For example, the addition of Grignard reagents to pyridine N-oxides can lead to the selective introduction of substituents at the 2-position. rsc.orgrsc.org This approach, combined with other functional group manipulations, can be a powerful pathway to polysubstituted pyridines.

Another technique for achieving regioselectivity is the use of blocking groups. A temporary blocking group can be introduced at a specific position on the pyridine ring to direct subsequent reactions to other sites. nih.gov This strategy allows for the precise construction of the desired substitution pattern, after which the blocking group can be removed.

The Minisci reaction, a method for the radical alkylation of electron-deficient heterocycles, also offers a pathway for regioselective C-H functionalization of pyridines. nih.gov By carefully controlling the reaction conditions, specific positions on the pyridine ring can be targeted for alkylation.

The development of these regioselective methods provides chemists with a toolbox to construct complex pyridine derivatives with high precision, which is essential for the synthesis of specifically substituted compounds like this compound. nih.govacs.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound is a multi-step process that often begins with more readily available precursors. A common strategy involves the construction of the pyridine ring followed by chlorination and esterification. One plausible synthetic pathway starts from 2,4-dihydroxy-6-methylnicotinonitrile (B45808).

A key transformation in this sequence is the conversion of 2,4-dihydroxy-6-methylnicotinonitrile to 2,4-dichloro-6-methylnicotinonitrile (B1588999). This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The optimization of this step is critical for achieving a high yield of the dichlorinated product. For instance, a reported procedure involves dissolving 2,4-dihydroxy-6-methylnicotinonitrile in phosphorus oxychloride with a few drops of DMF and heating the mixture to reflux for several hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The subsequent workup involves careful neutralization with a base like sodium bicarbonate. This process has been reported to yield the desired 2,4-dichloro-6-methylnicotinonitrile in as high as 90% yield. chemicalbook.com

The next step would be the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification to the methyl ester. Alternatively, direct conversion of the nitrile to the ester may be possible under specific conditions.

Another viable precursor is 2,4-dichloro-6-methylnicotinic acid. The esterification of this carboxylic acid to its methyl ester, this compound, can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product. The removal of water as it is formed can also increase the yield.

The table below summarizes the key reaction parameters that are often optimized to maximize the yield and purity of this compound.

ParameterConditionRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective for converting hydroxyl groups on the pyridine ring to chlorides.
Catalyst (for chlorination) N,N-Dimethylformamide (DMF)Activates the chlorinating agent, accelerating the reaction.
Reaction Temperature RefluxProvides the necessary activation energy for the chlorination to proceed efficiently.
Esterification Catalyst Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.
Solvent (for esterification) Methanol (CH₃OH)Serves as both the reactant and the solvent, driving the reaction forward due to its high concentration.
Work-up Procedure Neutralization, ExtractionCrucial for isolating the product from unreacted starting materials, byproducts, and the catalyst.

Alternative Approaches and Green Chemistry Considerations

While the aforementioned synthetic routes are effective, there is a continuous drive in the chemical industry to develop more environmentally benign and sustainable processes. Green chemistry principles encourage the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency.

In the context of synthesizing this compound, several alternative approaches and green chemistry considerations can be explored:

Alternative Chlorinating Agents: The use of phosphorus oxychloride raises environmental and safety concerns due to its corrosive nature and the generation of phosphoric acid byproducts. Research into alternative, less hazardous chlorinating agents is an active area. Reagents like thionyl chloride (SOCl₂) or even greener options, if developed for this specific transformation, could be considered.

Catalytic Processes: The development of catalytic methods for the direct chlorination of the pyridine ring would be a significant advancement. This could potentially reduce the amount of stoichiometric reagents and the resulting waste streams.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure can significantly improve process efficiency by reducing the need for intermediate purification steps, minimizing solvent usage, and saving time and energy. For example, a one-pot chlorination and esterification process could be a target for development.

Solvent Selection: The choice of solvents is a critical aspect of green chemistry. While some reactions may require specific solvents for optimal performance, exploring the use of greener solvents with lower toxicity, better biodegradability, and easier recyclability is always a priority.

Waste Valorization: The byproducts generated during the synthesis, such as phosphoric acid from the use of POCl₃, could potentially be recovered and repurposed, turning a waste stream into a valuable product.

The development of greener synthetic routes for this compound is an ongoing endeavor that aligns with the broader goals of sustainable chemical manufacturing.

Chemical Reactivity and Derivatization of Methyl 2,4 Dichloro 6 Methylnicotinate

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in Methyl 2,4-dichloro-6-methylnicotinate is electron-deficient, which dictates its reactivity towards various reagents. This deficiency is enhanced by the two chlorine atoms, making the ring susceptible to nucleophilic attack, while also influencing the reactivity of the appended methyl and ester groups.

Halogen Displacement Reactions (e.g., Chlorines at C-2 and C-4)

The chlorine atoms at the C-2 and C-4 positions are the most reactive sites for nucleophilic aromatic substitution (SNAr). Generally, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. guidechem.comnih.gov This regioselectivity is a well-documented phenomenon in dihalopyridine and dihalopyrimidine chemistry, where the para-position relative to the ring nitrogen (C-4) is typically more activated towards substitution than the ortho-position (C-2). nih.govwuxiapptec.comlibretexts.org

The greater reactivity at C-4 can be attributed to the better stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction. libretexts.orglibretexts.org Reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be tuned to favor substitution at one position over the other. guidechem.com For instance, reactions with various amines, alkoxides, and thiolates preferentially occur at the C-4 position to yield 4-substituted-2-chloro-6-methylnicotinate derivatives. While conventional methods often favor C-2 coupling in palladium-catalyzed reactions, the use of sterically hindered ligands can reverse this selectivity, promoting cross-coupling at the C-4 position with high efficiency. nih.gov

Table 1: Examples of Halogen Displacement Reactions on Dichloropyridine Scaffolds

Reactant SystemNucleophile/ReagentTypical Reaction ConditionsMajor ProductReference
2,4-Dichloropyridine derivativeAmines (e.g., primary/secondary amines)Base (e.g., DIPEA), Solvent (e.g., nBuOH)4-Amino-2-chloropyridine derivative guidechem.com
2,4-Dichloropyridine derivativeOrganoboron reagents (Suzuki Coupling)Pd catalyst, sterically hindered ligand4-Aryl/Alkyl-2-chloropyridine derivative nih.gov
2,4-Dichloropyridine derivativeAlkoxides (e.g., NaOMe)Alcohol solvent, heat4-Alkoxy-2-chloropyridine derivative wuxiapptec.com

Reactions at the Methyl Group (C-6)

The methyl group at the C-6 position offers another site for functionalization. While less reactive than the halogenated positions, it can undergo oxidation or condensation reactions. For example, the oxidation of the 6-methyl group on related nicotinic acid structures can be achieved using strong oxidizing agents like potassium permanganate (B83412) or nitric acid, which can lead to the corresponding carboxylic acid. google.com

Furthermore, the methyl group can be a handle for creating more complex structures. In related systems, a methyl group has been converted to a hydroxymethyl group. For instance, the synthesis of methyl 4-bromo-6-(hydroxymethyl)nicotinate from methyl 4-bromo-6-methylnicotinate demonstrates a pathway that likely involves bromination of the methyl group followed by hydrolysis. rsc.org Such transformations on this compound would provide access to derivatives with an additional functional group for further elaboration. chemicalbook.com

Functionalization at the Ester Moiety

The methyl ester group at the C-3 position can be readily modified through standard ester chemistry. The most common transformations are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dichloro-6-methylnicotinic acid, under either acidic or basic conditions. khanacademy.org Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid like sulfuric acid in an aqueous medium. chemicalbook.com This carboxylic acid derivative is a key intermediate for forming amides or other ester variants.

Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This process is useful for modifying the properties of the molecule. elsevierpure.com For example, reacting the methyl ester with a higher-boiling alcohol can yield a different alkyl ester.

Studies on the hydrolysis of various nicotinate (B505614) esters have shown that the reaction kinetics can be influenced by the structure of the ester and the biological matrix, with liver and brain esterases capable of processing these compounds. nih.govnih.gov

Synthesis of Novel Nicotinate Derivatives and Analogs

The varied reactivity of this compound makes it an excellent starting material for the synthesis of a diverse range of nicotinate derivatives and other heterocyclic structures.

Preparation of Functionalized Pyridines and Pyridones

By leveraging the selective reactivity of the C-2 and C-4 chlorine atoms, a wide variety of functionalized pyridines can be prepared. dntb.gov.uachemrxiv.org Sequential reactions, where the C-4 chlorine is first displaced followed by a different reaction at the C-2 position (or vice versa), allow for the creation of di-substituted pyridines with distinct functional groups at these positions. nih.gov

Furthermore, hydrolysis of one or both chlorine atoms can lead to the formation of pyridone structures. For instance, selective hydrolysis of the C-4 chlorine would yield a 4-hydroxypyridine, which exists in tautomeric equilibrium with its corresponding 4-pyridone form. chemicalbook.com The synthesis of various substituted 2-pyridones and 4-pyridones is a significant area of research, often utilizing multi-component reactions to build the heterocyclic core. nih.govorganic-chemistry.orgorganic-chemistry.org The dichlorinated precursor provides a direct route to these scaffolds through nucleophilic substitution with oxygen nucleophiles.

Table 2: Synthesis of Pyridone Derivatives

Starting Material TypeReagents/ConditionsProduct TypeKey TransformationReference
DichloropyridineH₂O, Base or AcidHydroxy-chloropyridine / PyridoneSelective hydrolysis of C-Cl bond chemicalbook.com
β-keto methyl esters, PropiolamideWater, then Acid/BaseFused 2-pyridone systemTandem condensation and cyclization organic-chemistry.org
Aromatic aldehydes, Malononitrile, 4-hydroxy-2-pyridoneBase (e.g., triethylamine), EtOH, refluxPyrano[3,2-c]pyridonesThree-component reaction nih.gov

Scaffold Modifications and Isomer Generation

Beyond simple substitution, the scaffold of this compound can be significantly altered. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to form new carbon-carbon bonds at the C-2 and C-4 positions, introducing aryl, vinyl, or alkynyl groups. nih.gov

The generation of isomers is also a key aspect of derivatization. While this compound has a specific substitution pattern, synthetic routes can be designed to produce its isomers, such as those with different arrangements of the chloro, methyl, and ester groups on the pyridine ring. researchgate.net Access to these isomers is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where the precise positioning of functional groups can dramatically impact biological activity.

Mechanistic Investigations of Key Transformations

The derivatization of this compound predominantly proceeds via two major reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Mechanistic investigations, often supported by computational studies on analogous systems, provide a deeper understanding of these processes.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group, coupled with the presence of two chlorine atoms, makes the pyridine ring of this compound susceptible to nucleophilic attack. The regioselectivity of this attack—whether it occurs at the C2 or C4 position—is a subject of significant mechanistic interest.

In related dichlorinated heterocyclic systems, such as 2,4-dichloroquinazolines, computational studies have been employed to predict the site of nucleophilic attack. These studies often involve the calculation of atomic charges and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For instance, in 2,4-dichloroquinazoline, the carbon at the 4-position is shown to have a higher LUMO coefficient, making it the more electrophilic site and thus more prone to nucleophilic attack. mdpi.com

While direct computational studies on this compound are not extensively reported in publicly available literature, we can infer the likely mechanistic course based on general principles and studies of similar molecules. The relative reactivity of the C2 and C4 positions is influenced by both electronic and steric factors. The ester group at the 3-position and the methyl group at the 6-position will exert steric hindrance and electronic effects that modulate the electrophilicity of the adjacent carbon centers.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, slower step, the leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring.

Table 1: Key Factors Influencing Regioselectivity in SNAr Reactions of Dichlorinated Pyridines (Inferred from Analogous Systems)

FactorInfluence on ReactivityPredicted Effect on this compound
Electronic Effects The electron-withdrawing pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. The ester group at C3 further withdraws electron density.Both C2 and C4 positions are activated for nucleophilic attack. The precise charge distribution would require specific computational analysis.
Steric Hindrance The presence of bulky substituents near a reaction center can hinder the approach of a nucleophile.The methyl group at the C6 position provides some steric bulk, potentially hindering attack at the adjacent C-Cl bond if the nucleophile is large. The ester group at C3 could sterically influence the approach to the C2 and C4 positions.
Nature of the Nucleophile The size and reactivity of the incoming nucleophile can influence the regioselectivity.Smaller, more reactive nucleophiles might show less regioselectivity, while bulkier nucleophiles may favor the less sterically hindered position.
Solvent Effects Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.Solvents like DMSO, DMF, or acetonitrile (B52724) are expected to facilitate the SNAr reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl, heteroaryl, or vinyl groups at the positions of the chlorine atoms in this compound. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The key steps in the Suzuki-Miyaura coupling mechanism are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-determining step. The regioselectivity of this step is crucial when there are multiple halide sites.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For substrates with multiple halogen atoms, such as this compound, achieving regioselective coupling is a significant challenge. The selectivity is influenced by the electronic and steric environment of each C-Cl bond. In studies of other di- and tri-halogenated heterocycles, it has been observed that oxidative addition of palladium often occurs preferentially at the most electron-deficient and sterically accessible position.

Table 2: General Mechanistic Steps of the Suzuki-Miyaura Coupling

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the Ar-X bond.Ar-Pd(II)-X species
Transmetalation The organic group from the boronic acid replaces the halide on the palladium.Ar-Pd(II)-R' species
Reductive Elimination The two organic groups couple, forming a new C-C bond and regenerating the Pd(0) catalyst.Ar-R' product and Pd(0)

While specific mechanistic data for this compound is limited, research on related heterocyclic systems provides valuable insights. For example, studies on the Suzuki-Miyaura coupling of heterocyclic carbamates and sulfamates have demonstrated the utility of nickel catalysts and have included computational studies to elucidate the catalytic cycles. nih.gov These studies highlight the importance of the catalyst, ligands, base, and solvent in controlling the outcome of the reaction.

Advanced Spectroscopic Analysis and Computational Studies

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are instrumental in confirming the identity and purity of synthesized compounds. For Methyl 2,4-dichloro-6-methylnicotinate, a suite of techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are employed for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR and ¹³C NMR spectra, the chemical shifts, signal multiplicities, and coupling constants provide detailed information about the electronic environment and connectivity of the atoms.

While specific experimental data for this compound is found in dedicated chemical literature, a general analysis of its expected NMR spectra can be inferred from its structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the methyl group protons on the pyridine (B92270) ring, and the methyl ester protons. The chemical shifts of these protons would be influenced by the presence of the electron-withdrawing chloro and carboxyl groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~165-175
C-Cl (pyridine ring) - ~140-155
C (pyridine ring) ~7.0-8.0 ~120-150
CH₃ (pyridine ring) ~2.0-3.0 ~20-30

Note: The table presents estimated chemical shift ranges based on typical values for similar functional groups and structures.

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net FT-IR is particularly sensitive to polar bonds, while FT-Raman excels in analyzing non-polar bonds and is less susceptible to interference from aqueous solvents. researchgate.net

For this compound, the FT-IR and FT-Raman spectra would be expected to exhibit key vibrational modes corresponding to the C=O stretching of the ester group, C-Cl stretching, C-N stretching within the pyridine ring, and various C-H stretching and bending vibrations of the methyl groups and the aromatic ring. The complementary nature of FT-IR and FT-Raman would provide a comprehensive vibrational profile of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester) Stretching 1720-1740
C-O (ester) Stretching 1200-1300
C-Cl Stretching 600-800
C=C, C=N (aromatic ring) Stretching 1400-1600
C-H (aromatic) Stretching 3000-3100

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the substituted pyridine ring and the carbonyl group of the ester. The presence of chlorine atoms and the methyl group can cause shifts in the absorption maxima compared to the parent methyl nicotinate (B505614) molecule.

Table 3: Anticipated UV-Vis Absorption Data for this compound

Transition Type Expected λ_max (nm)
π → π* ~200-280

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of the methoxy (B1213986) group, the entire ester group, or a chlorine atom, providing further structural confirmation.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful avenue for understanding the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. jocpr.comnih.gov By applying DFT calculations, one can obtain the optimized molecular geometry, which represents the lowest energy conformation of the molecule. jocpr.com

For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G* or 6-311+G(d,p), can be used to predict its three-dimensional structure. acs.orgjocpr.com These calculations can also yield theoretical vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational modes. jocpr.com Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

Table 4: Representative Parameters from a Hypothetical DFT Study of this compound

Parameter Description
Optimized Bond Lengths (Å) Predicted distances between bonded atoms.
Optimized Bond Angles (°) Predicted angles between adjacent bonds.
HOMO-LUMO Energy Gap (eV) Difference in energy between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic excitability.
Molecular Electrostatic Potential (MEP) A map of the charge distribution, highlighting electron-rich and electron-poor regions of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There is no published research available detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the HOMO-LUMO gap for this compound. Such an analysis would be critical in understanding the molecule's kinetic stability and its potential reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Specific MEP maps for this compound have not been found in the surveyed literature. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Detailed NBO analysis, which would elucidate hyperconjugative interactions and charge delocalization within this compound, has not been reported. This analysis provides a deep understanding of the bonding and antibonding orbital interactions.

Topological Analysis (e.g., ELF, LOL, RDG)

There are no available studies that have performed topological analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Reduced Density Gradient (RDG) on this specific compound. These analyses would provide a profound understanding of the nature of chemical bonds and non-covalent interactions.

In Silico Approaches to Structure-Activity Relationship (SAR)

Ligand-Based and Structure-Based Drug Design Strategies

No specific ligand-based or structure-based drug design strategies involving this compound have been published. Such studies are essential for identifying and optimizing lead compounds in drug discovery.

Molecular Docking Simulations with Biological Targets

There are no publicly available molecular docking studies of this compound with any biological targets. These simulations are key to predicting the binding affinity and mode of interaction of a molecule with a protein's active site.

Prediction of Molecular Interactions and Binding Affinities

Computational methods, including molecular docking and simulation, are pivotal in predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. These predictions are foundational in drug discovery and development, offering insights into the potential efficacy and mechanism of action of a compound before extensive experimental validation. For this compound, while specific studies detailing its binding to particular receptors or enzymes are not extensively documented in publicly available literature, its potential for molecular interactions can be inferred from its structural and physicochemical properties.

The key structural features of this compound that are likely to govern its molecular interactions include the pyridine ring, the two chlorine substituents, the methyl group, and the methyl ester group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The chlorine atoms, being electronegative, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The methyl group can engage in hydrophobic interactions, and the carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor.

Molecular docking simulations would be instrumental in exploring the binding pose of this compound within the active site of a target protein. Such studies could predict the binding energy, which is an estimation of the binding affinity. A lower binding energy generally suggests a more stable and favorable interaction. These simulations would also elucidate the specific amino acid residues that are involved in the interaction, providing a detailed picture of the binding mode.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Weight 220.05 g/mol PubChem nih.gov
XLogP3 2.7 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 218.985 g/mol PubChem nih.gov

These properties suggest that this compound is a relatively small and moderately lipophilic molecule (as indicated by the XLogP3 value). The presence of three hydrogen bond acceptors and no donors indicates that its interactions will be predominantly characterized by accepting hydrogen bonds from donor groups in a binding pocket. The low rotatable bond count suggests a degree of conformational rigidity, which can be advantageous for binding as it reduces the entropic penalty upon binding.

Further computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations, could offer a more refined understanding of the electronic and dynamic nature of the interactions between this compound and a potential biological target. These advanced methods can provide more accurate estimations of binding free energies and a deeper insight into the stability of the ligand-receptor complex over time. However, at present, such specific computational analyses for this compound are not reported in the available scientific literature.

Biological and Pharmacological Investigations of Nicotinate Analogs

Evaluation of Potential Biological Activities

There is currently no publicly available research detailing the potential biological activities of Methyl 2,4-dichloro-6-methylnicotinate. The following subsections, which are standard areas of investigation for novel chemical entities, remain unexplored for this specific compound.

Antioxidant Activity and Free Radical Scavenging Mechanisms

No studies have been identified that assess the antioxidant potential of this compound. Consequently, there is no data on its ability to scavenge free radicals or the mechanisms by which it might exert such effects.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The anti-inflammatory properties of this compound have not been investigated. There is no information regarding its potential to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the production of inflammatory cytokines.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

There is no available data on the antimicrobial efficacy of this compound. Its potential activity against various bacterial or fungal strains has not been reported in the scientific literature.

Enzyme Inhibition Studies

Specific enzyme inhibition studies are a crucial step in characterizing the pharmacological profile of a compound. However, for this compound, such studies are absent from the public record.

Enhancer of Zeste Homolog 2 (EZH2) Inhibitor Research

While the development of EZH2 inhibitors is an active area of research in oncology, there is no evidence to suggest that this compound has been evaluated as a potential inhibitor of this enzyme.

Studies on D-amino acid oxidase and D-aspartate oxidase inhibition

Similarly, there are no published studies investigating the effect of this compound on the activity of D-amino acid oxidase or D-aspartate oxidase, enzymes that are important in neurotransmission and other physiological processes.

Therapeutic Potential in Disease Models

Investigations in Neurological Disorders

Currently, there is a lack of specific research investigating the therapeutic potential of this compound in models of neurological disorders. General studies on the neurotoxic effects of other chlorinated compounds, such as methylene (B1212753) chloride, have been conducted to assess potential long-term impacts on the central nervous system. nih.gov These studies, however, are not directly related to the therapeutic application of nicotinate (B505614) derivatives.

Research in Cardiovascular Diseases

There is no available research in the public domain that specifically investigates the use of this compound in the context of cardiovascular diseases.

Anti-cancer Research and Cytotoxicity Studies

Specific anti-cancer research and cytotoxicity studies on this compound are not found in the available literature. However, the field of anti-cancer research extensively utilizes in vitro cytotoxicity assays to screen and evaluate the potency of various compounds. nih.govresearchgate.net These assays, such as the MTT test, are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines. nih.gov

Research on other halogenated derivatives of different parent compounds has demonstrated significant cytotoxic potential against various human cancer cell lines. nih.gov For example, certain halogenated benzofuran (B130515) derivatives have shown promising activity against lung and liver cancer cells, with some compounds exhibiting greater cytotoxicity than existing reference drugs like cisplatin (B142131) in specific cell lines. nih.gov The selectivity of these compounds for cancer cells over normal cells is a key aspect of this research. nih.govmdpi.com

The general approach involves screening compounds for their ability to inhibit the proliferation of cancer cells and inducing cell death. researchgate.net The structure-activity relationship is a critical component of these studies, aiming to understand how different chemical modifications influence the cytotoxic activity. mdpi.com While this provides a framework for how a compound like this compound could be evaluated, specific data for this compound is not available.

Mechanistic Biological Pathway Elucidation

There is no specific information available regarding the elucidation of biological pathways affected by this compound. Research into the metabolic pathways of structurally related compounds, such as 2-methyl-6-ethylaniline, has been conducted in microorganisms, identifying the enzymes and intermediate products involved in their degradation. nih.gov This type of research, however, does not provide insight into the mechanistic pathways of this compound in human cells or its potential as a therapeutic agent.

Applications in Medicinal Chemistry and Agrochemical Research

Methyl 2,4-dichloro-6-methylnicotinate as a Versatile Building Block

In the realm of medicinal and pharmaceutical chemistry, "building blocks" are chemical reagents used to systematically introduce specific structural motifs and chemical diversity into target molecules. researchgate.netenamine.net this compound serves as a valuable building block due to the differential reactivity of its functional groups, which allows for sequential and controlled chemical modifications.

Role in the Synthesis of Drug Candidates

The dichlorinated pyridine (B92270) core of this compound is a key structural element in various pharmacologically active compounds. Its utility lies in the ability of the chlorine atoms to act as leaving groups in nucleophilic substitution reactions, allowing for the attachment of different molecular fragments. This adaptability makes it an important intermediate in the synthesis of novel drug candidates being explored for a range of therapeutic applications.

Precursor for Corticotropin-Releasing Factor (CRF) Antagonists

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. mdpi.com Antagonists of the CRF-1 receptor are being investigated as potential treatments for stress-related conditions such as anxiety and depression. researchgate.netnih.govnih.gov

Research in this area has focused on designing small molecules that can block the CRF-1 receptor. This compound serves as a key precursor in the synthesis of certain CRF-1 receptor antagonists. For instance, the "2,4-dichloro-6-methylphenoxy" moiety is a structural component of potent antagonists. This group is typically formed by reacting a derivative of this compound with a phenolic compound. Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds, demonstrating the importance of this chemical scaffold. nih.gov One such study identified a benzimidazole (B57391) derivative, compound 24d, as a metabolically stable and potent CRF-1 antagonist. nih.gov

Table 1: In Vitro Activity of a CRF-1 Receptor Antagonist Derived from a Dichloromethylphenoxy Scaffold

Compound ID Description CRF-1 Binding Inhibitory Activity (IC₅₀) In Vitro Antagonistic Activity (IC₅₀)
24d 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole 4.1 nM 44 nM

Data sourced from a study on the discovery of novel CRF-1 receptor antagonists. nih.gov

Intermediate for Pyridyl Ether PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that are critical regulators of glucose and lipid metabolism. nih.gov Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of metabolic diseases like type 2 diabetes and dyslipidemia. nih.govmdpi.com

The synthesis of certain PPAR agonists involves the creation of a pyridyl ether linkage. This can be achieved through a Williamson ether synthesis, where a phenoxide reacts with a halo-pyridine. researchgate.net this compound is a suitable starting material for such syntheses. The chlorine atoms on the pyridine ring can be displaced by a phenolic compound to form a pyridyl ether bond, which becomes a central linker in the final agonist molecule. This synthetic strategy has been instrumental in developing potent and selective PPAR agonists. nih.govresearchgate.net

Table 2: Examples of PPAR Agonists with Efficacious In Vitro Activity

Compound Name Target Receptor(s) In Vitro Potency (EC₅₀)
Muraglitazar (BMS-298585) PPARα / PPARγ 320 nM (α), 110 nM (γ)
GW501516 PPARδ 1.1 nM
GW0742 PPARδ 1.1 nM

The table showcases various PPAR agonists, a class of compounds to which pyridyl ether derivatives synthesized from the title compound could belong. nih.govnih.gov

Development of Agrochemicals

Beyond its applications in medicine, this compound is a recognized intermediate in the synthesis of agrochemicals. The pyridine ring is a common scaffold in many active compounds used for crop protection due to its favorable biological activity and metabolic stability.

Herbicidal Compound Synthesis

In the search for new herbicides, chemists often explore derivatives of heterocyclic compounds like pyridine. The structural features of this compound make it an attractive starting point for creating novel herbicidal molecules. For example, the class of aryloxyphenoxypropionates (APPs) are potent herbicides that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The synthesis of analogous structures can involve coupling a substituted pyridine, such as a derivative of this compound, to a phenoxy-containing moiety. This approach allows for the creation of new compounds with potential herbicidal activity against a range of problematic weeds. mdpi.commdpi.com

Table 3: Example of a Designed Herbicidal Compound Class

Compound Class General Structure Mechanism of Action (Hypothesized) Target Weeds (Example)
Pyran-dione Derivatives 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione with phenoxy side chains Disruption of carbon metabolism and cytoskeleton formation Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot pigweed), Echinochloa crus-galli (Barnyard grass)

This table describes a class of experimental herbicides whose synthesis involves building complex molecules from simpler aromatic precursors, a role fulfilled by the title compound. mdpi.com

Pesticidal Agent Development

The term "pesticide" encompasses a broad range of agents including herbicides, insecticides, and fungicides. The chemical reactivity of this compound makes it suitable for generating a wide array of derivatives for screening for general pesticidal activity. Related chlorinated heterocyclic compounds, such as 2,4-dichloro-6-methylpyrimidine, are known to undergo reactions to produce various substituted pyrimidines used in the development of bioactive agents. sigmaaldrich.com Similarly, the dichlorinated pyridine structure of the title compound can be functionalized through cross-coupling and substitution reactions to build libraries of novel compounds for testing against various agricultural pests.

The substituted pyridine core is a common motif in a wide array of biologically active compounds. The strategic placement of chloro, methyl, and methyl ester groups on the pyridine ring of this compound provides multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery and agrochemical development.

Lead Optimization and Compound Library Synthesis: Rational Design and Combinatorial Approaches

Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound with promising biological activity is chemically modified to enhance its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov this compound serves as an excellent scaffold for this purpose. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

Rational Design: Researchers can rationally design new analogues by replacing the chlorine atoms with moieties known to interact with specific biological targets. For instance, if the target protein has a hydrophobic pocket, a variety of alkyl or aryl groups can be introduced. If a hydrogen bond donor or acceptor is required, amines, alcohols, or thiols can be appended. This targeted approach allows for the fine-tuning of a compound's interaction with its biological target.

Combinatorial Approaches: The reactivity of the dichloro-substituted pyridine core also lends itself to combinatorial chemistry. By reacting this compound with a library of diverse nucleophiles, a large number of distinct compounds can be rapidly synthesized. This parallel synthesis approach accelerates the exploration of the structure-activity relationship (SAR), which is crucial for identifying the key structural features responsible for the desired biological effect.

For example, a combinatorial library could be generated by reacting this compound with a series of primary and secondary amines in a multi-well plate format. Each well would contain a different amine, leading to a library of 2,4-disubstituted-6-methylnicotinate derivatives. These compounds can then be screened for their biological activity, and the results can be used to guide the next round of synthesis.

Structure-Guided Synthesis for Improved Efficacy and Selectivity

Structure-guided drug design utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and synthesize more potent and selective inhibitors. If the crystal structure of a target protein in complex with a lead compound is available, it can provide invaluable insights into the specific molecular interactions that govern binding.

The versatility of this compound as a synthetic intermediate is particularly advantageous in a structure-guided design campaign. For instance, if X-ray crystallography reveals that the chlorine atom at the 4-position is situated near a specific amino acid residue in the active site, a chemist can design and synthesize a new derivative where this chlorine is replaced by a functional group that can form a more favorable interaction (e.g., a hydrogen bond, an ionic interaction, or a hydrophobic interaction) with that residue.

This iterative process of structural analysis, design, and synthesis allows for the progressive refinement of a lead compound's binding affinity and selectivity. The ability to selectively modify the 2- and 4-positions of the pyridine ring of this compound provides the chemical tractability required to translate structural insights into improved molecular entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.